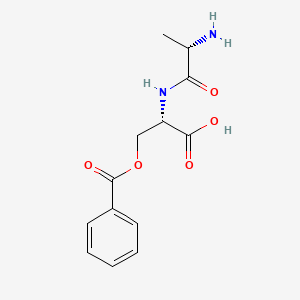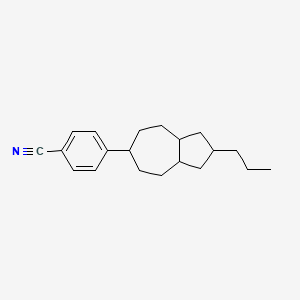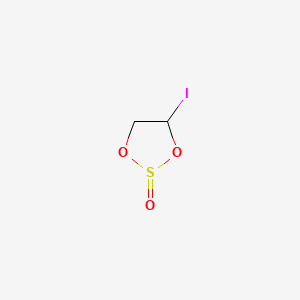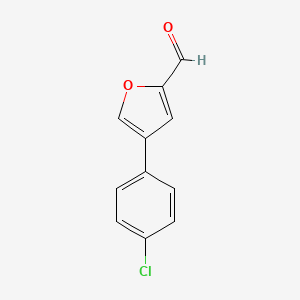![molecular formula C21H35LiO2Si2 B14194988 lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane CAS No. 917617-40-4](/img/structure/B14194988.png)
lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane is a complex organosilicon compound It features a lithium ion coordinated with a tert-butyl group and a dimethylsilyl group, which is further connected to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane typically involves multiple steps One common approach starts with the preparation of the indene derivative, which is then functionalized with tert-butyl(dimethyl)silyl groups
Starting Material Preparation: The synthesis begins with commercially available 4-bromo-1H-indole.
Functionalization: The indole derivative is functionalized with tert-butyl(dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group.
Lithiation: The protected indene derivative is treated with n-butyllithium to introduce the lithium ion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indene moiety.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It can be employed in the study of biological systems and their interactions with organosilicon compounds.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane involves its interaction with various molecular targets. The lithium ion can coordinate with different functional groups, influencing the compound’s reactivity and stability. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the compound’s selectivity in reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for hydroxyl group protection.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: An additive for high-voltage lithium metal batteries.
3-((tert-Butyldimethylsilyl)oxy)-propanol: An intermediate in organic synthesis.
Uniqueness
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane is unique due to its combination of lithium coordination and sterically protected silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
917617-40-4 |
|---|---|
Molekularformel |
C21H35LiO2Si2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C21H35O2Si2.Li/c1-20(2,3)24(7,8)22-17-13-11-12-16-14-15-18(19(16)17)23-25(9,10)21(4,5)6;/h11-15H,1-10H3;/q-1;+1 |
InChI-Schlüssel |
QNZALRHLFBYXBL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)[Si](C)(C)OC1=C[CH-]C2=C1C(=CC=C2)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)





![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)


![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)

